![molecular formula C8H5Cl3FNOS B14407442 Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride CAS No. 81700-70-1](/img/structure/B14407442.png)
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is an organic compound that contains a phenyl group, a trichloromethyl group, a sulfanyl group, and a carbamyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride typically involves the reaction of phenyl isothiocyanate with trichloromethyl fluoride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfanyl reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted carbamyl derivatives.
Scientific Research Applications
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its reactive fluoride group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride involves the interaction of its reactive fluoride group with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The trichloromethyl and sulfanyl groups may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the trichloromethyl and fluoride groups.
Trichloromethyl sulfanyl derivatives: Compounds with similar trichloromethyl and sulfanyl groups but different substituents.
Carbamyl fluoride derivatives: Compounds with the carbamyl fluoride group but different aromatic or aliphatic substituents.
Uniqueness
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloromethyl, sulfanyl, and fluoride groups in a single molecule makes it a versatile compound for various applications.
Properties
CAS No. |
81700-70-1 |
|---|---|
Molecular Formula |
C8H5Cl3FNOS |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
N-phenyl-N-(trichloromethylsulfanyl)carbamoyl fluoride |
InChI |
InChI=1S/C8H5Cl3FNOS/c9-8(10,11)15-13(7(12)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
WFVPOBPXLDBHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)F)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
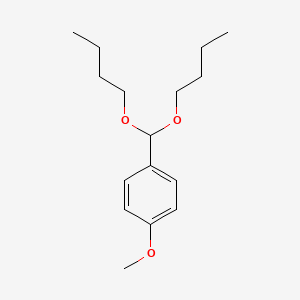
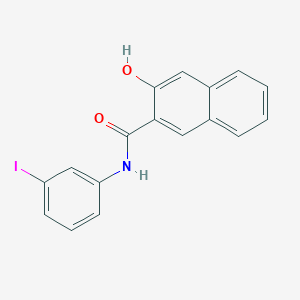
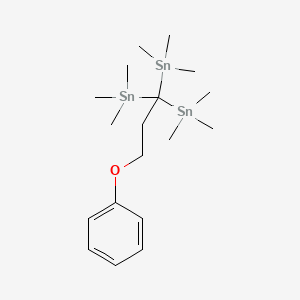
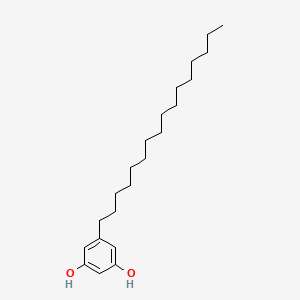
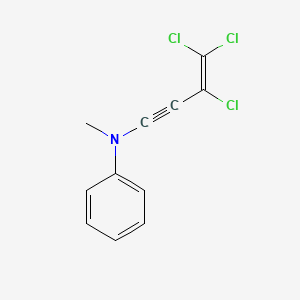
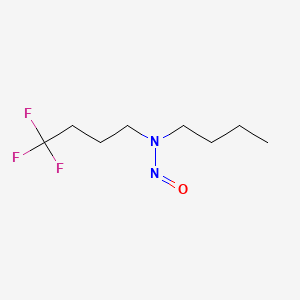
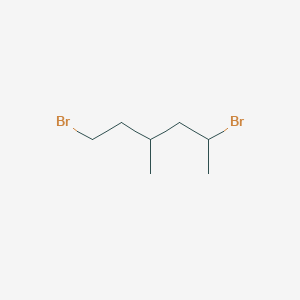

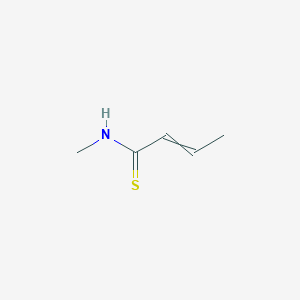
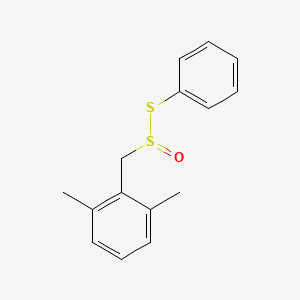
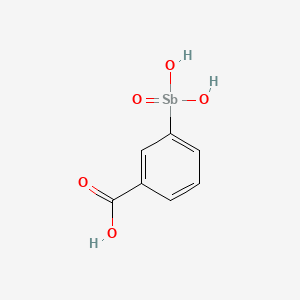
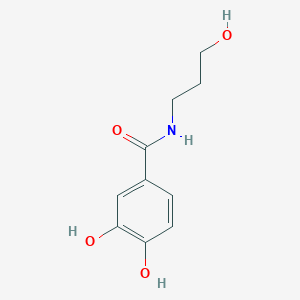
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
